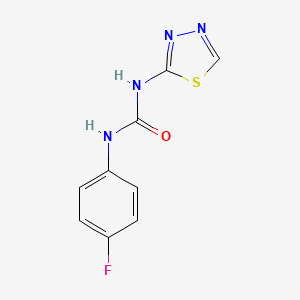![molecular formula C16H19FN8O B12246205 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12246205.png)
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, a piperazine ring, and a fluoropyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the purine base and the fluoropyrimidine moiety. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the 2-methoxyethyl group to the purine base under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives.
Scientific Research Applications
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance its binding affinity and specificity, while the piperazine ring can modulate its pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
Uniqueness
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine stands out due to its unique combination of a purine base, a piperazine ring, and a fluoropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19FN8O |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C16H19FN8O/c1-26-7-6-25-11-22-13-15(20-10-21-16(13)25)24-4-2-23(3-5-24)14-12(17)8-18-9-19-14/h8-11H,2-7H2,1H3 |
InChI Key |
GSUJLPNOGMIQGI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12246139.png)
![3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12246141.png)
![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12246148.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-6-phenyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12246165.png)
![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole](/img/structure/B12246168.png)
![2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12246172.png)
![4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12246181.png)
![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12246186.png)

![N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12246207.png)
![4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12246208.png)
![3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12246212.png)
![9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12246219.png)
